molecular formula C16H16FN3O3S B565714 Ulifloxacin-d8 CAS No. 1246820-95-0

Ulifloxacin-d8

Cat. No. B565714
CAS RN: 1246820-95-0
M. Wt: 357.429
InChI Key: SUXQDLLXIBLQHW-UDCOFZOWSA-N
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Description

Ulifloxacin-d8 is the deuterium labeled Ulifloxacin . It is a stable isotope and is used for research and development purposes .

Scientific Research Applications

Antimicrobial Activity

Ulifloxacin has demonstrated broad activity against both enteric and non-enteric gram-negative bacilli. It is highly active against a range of pathogens causing gastroenteritis, such as Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp. This potency is mirrored in comparisons with other oral agents, showing ulifloxacin's efficacy in combating gastroenteritis-producing pathogens, which may suggest similar applications for its derivative, ulifloxacin-d8 in research exploring microbial resistance patterns and antimicrobial efficacy (Fritsche, Biedenbach, & Jones, 2008).

Lung Tissue Penetration

Research into ulifloxacin's pharmacokinetics reveals its effective distribution into epithelial lining fluid (ELF) and lung tissue, highlighting a significant active uptake mechanism from plasma to lung. This characteristic suggests ulifloxacin-d8 could be utilized in studies aimed at understanding the transport mechanisms of drugs to specific tissues, potentially aiding in the development of targeted therapeutic strategies for pneumonia and other lung infections (Aoki, Iguchi, Hayashi, Shibasaki, Kurosawa, & Hayashi, 2009).

Synergistic Effects in Biofilm Eradication

The combination of ulifloxacin with other antimicrobial agents, such as fosfomycin, has shown synergistic effects against Pseudomonas aeruginosa biofilms. This finding is critical for addressing biofilm-associated infections, suggesting that ulifloxacin-d8 could serve as a model compound in studies investigating combination therapy strategies to overcome bacterial biofilms and reduce the burden of chronic infections (Mikuniya, Kato, Kariyama, Monden, Hikida, & Kumon, 2005).

Clinical Isolate Activity

Ulifloxacin has been evaluated against clinical isolates from hospital settings, showing slightly higher activity against gram-negative isolates compared to other fluoroquinolones and similar activity against gram-positive strains as moxifloxacin. This highlights its potential utility in research focusing on hospital-acquired infections and the development of effective treatment regimens against multi-drug resistant strains (Geminiani, Tascini, Leonildi, Piaggesi, & Menichetti, 2007).

Optical Isomer Research

The preparation and determination of ulifloxacin's optical isomers underscore its potential in chirality studies, which are pivotal in drug development and synthesis. Understanding the pharmacological differences between isomers can lead to the development of more effective and safer therapeutic agents (Song-yan, 2010).

Safety and Hazards

The safety data sheet for Levofloxacin-d8, a similar compound, suggests that it should be used only for laboratory use and not for medicinal, household, or other uses . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Mechanism of Action

Target of Action

Ulifloxacin-d8, the active metabolite of prulifloxacin, primarily targets bacterial DNA gyrase . This enzyme is essential for bacterial DNA replication, transcription, repair, and recombination . Ulifloxacin-d8 exhibits broad activity against enteric and nonenteric gram-negative bacilli .

Mode of Action

Ulifloxacin-d8, like other fluoroquinolones, prevents bacterial DNA replication by inhibiting bacterial DNA gyrase . This interaction disrupts the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot replicate or repair its DNA, leading to cell death .

Biochemical Pathways

Ulifloxacin-d8 affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a critical step in the DNA replication process . This disruption in the DNA replication pathway leads to the death of the bacterial cell .

Pharmacokinetics

Ulifloxacin-d8 is the deuterium-labeled version of ulifloxacin . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Prulifloxacin, the prodrug of ulifloxacin, is metabolized to ulifloxacin in the body . The exposure to ulifloxacin increases as renal function decreases due to a lower ulifloxacin clearance . The pharmacokinetics of ulifloxacin are significantly changed only in patients with severe renal impairment .

Result of Action

The primary result of ulifloxacin-d8’s action is the death of bacterial cells. By inhibiting DNA gyrase, ulifloxacin-d8 prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death . Ulifloxacin-d8 has been shown to be highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp .

Action Environment

The action of ulifloxacin-d8 can be influenced by various environmental factors. For instance, the presence of other antimicrobials can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all play a role in the effectiveness and stability of ulifloxacin-d8 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ulifloxacin-d8 can be achieved by deuteration of Ulifloxacin.", "Starting Materials": ["Ulifloxacin", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Water (H2O)"], "Reaction": [ "Step 1: Dissolve Ulifloxacin in D2O and add NaOH to make it alkaline.", "Step 2: Heat the mixture at 60-70°C for several hours to allow for deuteration.", "Step 3: Acidify the reaction mixture with HCl to pH 1-2.", "Step 4: Extract the product with EtOAc and wash the organic layer with water.", "Step 5: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain Ulifloxacin-d8 as a white solid." ] }

CAS RN

1246820-95-0

Product Name

Ulifloxacin-d8

Molecular Formula

C16H16FN3O3S

Molecular Weight

357.429

IUPAC Name

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI Key

SUXQDLLXIBLQHW-UDCOFZOWSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

synonyms

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  AF 3013;  NAD 394;  NM 394;  _x000B_

Origin of Product

United States

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